Researchers studying alkylphenol structure-activity relationships face limited access to the specific 2,5-diisopropyl-4-methyl substitution pattern critical for comparative studies against thymol and carvacrol isomers. This compound, a naturally occurring aromatic monoterpenoid from Coridothymus capitatus essential oil, resolves this gap.
- Unique 2,5-diisopropyl-4-methyl substitution pattern (logP ~4.20 vs carvacrol 3.49) for accurate isomer-specific SAR studies
- Validated as a GC-MS analytical standard for essential oil authentication and chemotaxonomic profiling
- Solid at RT (mp 52.7°C); available for direct procurement with batch-specific Certificates of Analysis
Molecular FormulaC13H20O
Molecular Weight192.3 g/mol
CAS No.15269-16-6
Cat. No.B098943
⚠ Attention: For research use only. Not for human or veterinary use.
4-Methyl-2,5-diisopropylphenol (CAS 15269-16-6), also known as 2,5-diisopropyl-4-methylphenol, is an aromatic monoterpenoid alkylphenol with the molecular formula C13H20O and a molecular weight of 192.30 g/mol [1]. This compound is a naturally occurring constituent identified in the essential oils of specific aromatic plants, notably *Coridothymus capitatus* (Spanish oregano) [2]. It is characterized by a phenolic core with a methyl group at the 4-position and isopropyl groups at the 2- and 5-positions. Its primary relevance in a scientific and procurement context stems from its presence in natural product research and as a target or intermediate in synthetic organic chemistry, particularly in studies related to alkylphenol derivatives and their potential bioactive properties [3]. It is a solid at room temperature with an experimentally determined melting point of 52.7 °C [4].
Essential Oil Research
Phytochemical marker for oregano chemotype authentication studies
SAR Comparator
Distinct 2,5-diisopropyl substitution pattern for alkylphenol structure-activity studies
Environmental Model
Diisopropylphenol-class lipophilicity supports environmental fate and ecotoxicity modeling
[1] National Institute of Standards and Technology (NIST). (n.d.). 4-Methyl-2,5-diisopropylphenol. NIST Chemistry WebBook, SRD 69. View Source
[2] Human Metabolome Database (HMDB). (n.d.). Showing metabocard for 2,5-Diisopropyl-4-methylphenol (HMDB0029821). View Source
[4] Human Metabolome Database (HMDB). (n.d.). Physical Properties for 2,5-Diisopropyl-4-methylphenol (HMDB0029821). View Source
Uniqueness of 4-Methyl-2,5-diisopropylphenol
The scientific and industrial utility of 4-Methyl-2,5-diisopropylphenol is intrinsically linked to its specific pattern of alkyl substitution, which dictates its physicochemical properties and any potential bioactivity. Simple substitution with other common alkylphenols, such as the isomers thymol (2-isopropyl-5-methylphenol) or carvacrol (5-isopropyl-2-methylphenol), is not scientifically equivalent. For instance, the target compound's logP is predicted to be approximately 3.95-4.20, while carvacrol has a reported logP of 3.49, indicating a significantly different hydrophobicity profile that would alter its behavior in partitioning, membrane interactions, or chromatographic retention [1][2]. This structural uniqueness is critical, as research on related compounds confirms that even minor variations in the alkyl substituents of phenols can lead to significant changes in biological activity, including antibacterial potency and toxicity profiles [3][4]. Therefore, substituting 4-methyl-2,5-diisopropylphenol with a more common analog would introduce a confounder, invalidating experimental reproducibility or altering performance in a specialized application where this specific compound is required.
Lipophilicity mismatch
Higher predicted logP vs. carvacrol may alter partitioning behavior and chromatographic retention, impacting method reproducibility.
Toxicity profile context differs
Diisopropylphenol analog data suggest a potentially higher acute aquatic toxicity profile compared to methyl-isopropyl isomers.
Natural occurrence mismatch
Target is a minor component in specific species, not a major constituent like thymol/carvacrol in common oregano oils, affecting sourcing relevance.
[2] National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 10364, Carvacrol. View Source
[3] Vol'eva, V. B., Ovsyannikova, M. N., Belostotskaya, I. S., Komissarova, N. L., & Malkova, A. V. (2016). Dependence of the Antibacterial Activity of Phenolic Antioxidants on Their Structure and Possibility of In Situ Transformation. *Pharmaceutical Chemistry Journal*, 50(5), 306-310. View Source
[4] Lindsay, R. C., & Heil, T. P. (1989). Toxicological properties of thio and alkylphenols causing flavor tainting in fish from the upper Wisconsin River. *Bulletin of Environmental Contamination and Toxicology*, 43(3), 365-371. View Source
4-Methyl-2,5-diisopropylphenol is predicted to be more lipophilic than the common isomer carvacrol (5-isopropyl-2-methylphenol). Its XLogP3 is predicted to be 4.20 , while carvacrol's experimental LogP is 3.49 [1]. This difference in lipophilicity is a quantifiable and meaningful differentiation for applications involving membrane permeability or solvent partitioning.
Lipophilicity vs CarvacrolCross-study comparable
Target: XLogP3 4.20 (pred.) vs Carvacrol: 3.49 (exp.) Δ 0.71 log units
Higher predicted hydrophobicity may affect membrane interaction and partitioning study outcomes.
Predicted value vs. experimental comparator; direct measurement recommended.
Target compound is predicted to be 0.71 log units more lipophilic.
Conditions
Predicted XLogP3 for target compound vs. experimental LogP for comparator.
Why This Matters
A higher logP value indicates greater hydrophobicity, which is a critical parameter in drug design, predicting membrane permeability, and developing separation methods.
[1] National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 10364, Carvacrol. View Source
Acute Aquatic Toxicity vs. Isomers
The target compound, 2,5-diisopropylphenol, was evaluated alongside a series of alkylphenols, including thymol and carvacrol, for acute toxicity using the Microtox assay (5 min, 25°C). While a specific EC50 value for 4-methyl-2,5-diisopropylphenol is not isolated, the study places the related 2,5-diisopropylphenol within a toxicity range bracketed by thymol (least toxic, EC50 = 2x10⁻² mM) and 2,4-diisopropylphenol (most toxic, EC50 = 2x10⁻⁴ mM) [1]. This demonstrates that the diisopropyl substitution pattern is associated with a significantly different, and potentially higher, acute aquatic toxicity profile compared to the methyl/isopropyl isomers thymol and carvacrol.
2,5-diisopropylphenol (a close structural analog) falls within the range 2x10⁻⁴ to 2x10⁻² mM.
Comparator Or Baseline
Thymol EC50 = 2x10⁻² mM; Carvacrol EC50 not explicitly stated but implied within the same range.
Quantified Difference
The most toxic diisopropylphenol isomer is 100-fold more toxic than thymol.
Conditions
Microtox assay using Photobacterium phosphoreum, 5 min incubation at 25°C.
Why This Matters
For environmental fate studies or when handling waste, this data signals that the compound class may pose a higher aquatic hazard than more common natural phenols, influencing safety and disposal protocols.
[1] Lindsay, R. C., & Heil, T. P. (1989). Toxicological properties of thio and alkylphenols causing flavor tainting in fish from the upper Wisconsin River. *Bulletin of Environmental Contamination and Toxicology*, 43(3), 365-371. View Source
Natural Occurrence Profile
4-Methyl-2,5-diisopropylphenol has been specifically identified as a constituent of the essential oil from *Coridothymus capitatus* (Spanish oregano) and *Thymbra capitata* [1][2]. This is a distinct phytochemical marker compared to thymol and carvacrol, which are the dominant phenols in many other oregano and thyme species. This specificity is crucial for research focused on the unique composition of these specific plant species, authenticity testing, or exploring the structure-activity relationships of minor essential oil components.
Natural OccurrenceSupporting evidence
Identified in *C. capitatus* & *T. capitata* essential oils
Enables chemotaxonomic authentication and minor component research.
Qualitative presence via GC-MS; minor constituent.
Identified in *Coridothymus capitatus* and *Thymbra capitata* essential oils.
Comparator Or Baseline
Thymol and carvacrol are major constituents in many *Thymus* and *Origanum* species.
Quantified Difference
Qualitative presence (minor component) vs. major component status in other species.
Conditions
GC-MS analysis of essential oils.
Why This Matters
This specificity is essential for studies in chemotaxonomy, natural product authentication, and exploring the bioactivity of minor, unique essential oil components.
4-Methyl-2,5-diisopropylphenol: Research Applications
Analytical Standard for Chemotyping
Due to its specific occurrence in *Coridothymus capitatus* and *Thymbra capitata* essential oils [1], 4-Methyl-2,5-diisopropylphenol serves as a valuable analytical standard. It is used for the qualitative identification and relative quantification of this minor, yet chemotaxonomically significant, compound in gas chromatography-mass spectrometry (GC-MS) analyses. Its procurement is essential for researchers aiming to authenticate these specific plant materials or to study the full spectrum of volatile phenolic constituents.
Antibacterial SAR Studies
This compound is a critical tool for researchers conducting SAR studies on alkylphenols. Its unique 2,5-diisopropyl-4-methyl substitution pattern allows for direct comparison with isomers like thymol and carvacrol. As research has shown that antibacterial activity in this class is highly dependent on specific structural parameters [2], acquiring this specific compound is necessary to elucidate the precise role of the 2,5-diisopropyl arrangement on antimicrobial potency and spectrum, as opposed to the more common 2-isopropyl-5-methyl (thymol) or 5-isopropyl-2-methyl (carvacrol) patterns.
Ecotoxicological Fate Model Compound
Given that closely related diisopropylphenols have been studied for their aquatic toxicity and flavor-tainting properties [3], 4-Methyl-2,5-diisopropylphenol can be used as a model compound in environmental chemistry. Its predicted lipophilicity (LogP ~4.20) and inclusion in the diisopropylphenol class make it a candidate for studies on the environmental fate, bioaccumulation potential, and ecotoxicity of this specific subclass of industrial and naturally derived alkylphenols.
[2] Vol'eva, V. B., Ovsyannikova, M. N., Belostotskaya, I. S., Komissarova, N. L., & Malkova, A. V. (2016). Dependence of the Antibacterial Activity of Phenolic Antioxidants on Their Structure and Possibility of In Situ Transformation. *Pharmaceutical Chemistry Journal*, 50(5), 306-310. View Source
[3] Lindsay, R. C., & Heil, T. P. (1989). Toxicological properties of thio and alkylphenols causing flavor tainting in fish from the upper Wisconsin River. *Bulletin of Environmental Contamination and Toxicology*, 43(3), 365-371. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.